molecular formula C15H12INO3 B312452 4-(Acetylamino)phenyl 2-iodobenzoate

4-(Acetylamino)phenyl 2-iodobenzoate

Cat. No.: B312452
M. Wt: 381.16 g/mol
InChI Key: BBPKWWCILYXNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 2-iodobenzoate is an aromatic ester featuring an acetylamino group on the para-position of the phenyl ring and a 2-iodobenzoate moiety. The iodine atom enhances electrophilic reactivity, making it suitable for further functionalization, while the acetylamino group contributes to hydrogen-bonding interactions, which may influence biological activity .

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

(4-acetamidophenyl) 2-iodobenzoate

InChI

InChI=1S/C15H12INO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)

InChI Key

BBPKWWCILYXNCG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to three close analogs (Table 1):

4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-iodobenzoate (CID: MFCD00823841)

4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate (CID: 9598834)

4-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate (CID: 9687778)

Key Structural Differences :

  • Analog 1: Replaces the acetylamino group with a 4-chlorobenzoyl hydrazone chain.
  • Analog 2: Substitutes the acetylamino group with a 4-methylphenoxyacetyl carbohydrazone.
  • Analog 3 : Replaces the 2-iodobenzoate with a 2-methylbenzoate and introduces an additional 2-iodobenzoyl amide.

Physical and Chemical Properties

Table 1: Comparative Physical Data

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₁₅H₁₂INO₃ (inferred) C₂₃H₁₆ClIN₂O₄ C₂₃H₁₉IN₂O₄ C₂₄H₂₀IN₃O₄
Molecular Weight (g/mol) ~413.18 (calculated) 538.65 538.32 565.34
Melting Point (°C) Not reported Not reported Not reported Not reported
Key Functional Groups Acetylamino, 2-iodobenzoate Chlorobenzoyl hydrazone Methylphenoxy carbohydrazone Methylbenzoate, iodo-benzamide

Notes:

  • The iodine atom in all compounds increases molecular weight and polarizability.
  • The acetylamino group in the target compound may confer higher solubility in polar solvents compared to analogs with bulkier substituents (e.g., chlorobenzoyl in Analog 1) .

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